2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine - 118000-66-1

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Catalog Number: EVT-352687
CAS Number: 118000-66-1
Molecular Formula: C13H8BrIN2
Molecular Weight: 399.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, referred to as BrIMPY, has garnered attention in scientific research due to its potential applications in medical imaging, particularly for the diagnosis of Alzheimer’s disease (AD). The development of imaging agents that can non-invasively detect amyloid plaques, which are hallmarks of AD, is crucial for early diagnosis and monitoring the progression of this neurodegenerative disorder. BrIMPY has been evaluated for its ability to bind to β-amyloid (Aβ) plaques, offering a promising avenue for both preclinical and clinical imaging1.

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine involves a multi-step process. A key step is the radioiodination of 2-(4′-bromophenyl)-imidazo[1,2-a]pyridine through an iododestannylation reaction using the corresponding trimethyltin derivative []. This reaction is typically carried out using no-carrier-added radioactive iodine (¹²⁵I or ¹²⁴I), which is introduced via electrophilic substitution at the desired position on the imidazo[1,2-a]pyridine ring.

Molecular Structure Analysis

The molecule exhibits a planar conformation between the phenyl ring and the imidazo[1,2-a]pyridine moiety []. This planarity is stabilized by the conjugation of the π-electron systems of both rings. The presence of bromine and iodine atoms introduces significant steric bulk to the molecule. These halogen atoms also contribute to the compound's lipophilicity, a property that can influence its binding affinity for Aβ plaques. Additionally, the presence of the imidazo[1,2-a]pyridine core provides opportunities for diverse intermolecular interactions, including π-π stacking and hydrogen bonding, which are crucial for its binding to biological targets.

Chemical Reactions Analysis
  • Metal-catalyzed cross-coupling reactions: The bromine and iodine atoms can be substituted with other functional groups using palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [, ]. This allows for the synthesis of a diverse library of compounds based on the 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine scaffold.

Applications in Various Fields

Alzheimer’s Disease Imaging

The primary application of BrIMPY is in the field of neurology, specifically for the imaging of Aβ plaques in Alzheimer’s disease. The ability of BrIMPY to selectively bind to these plaques and its successful use in animal models positions it as a potential tool for the early detection and monitoring of AD in humans. The tracer's properties make it suitable for both PET and SPECT imaging, which are critical techniques in the non-invasive study of brain pathology1.

Potential Toxicological Studies

Although not directly related to BrIMPY, a structurally similar compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, has been studied for its toxicological effects on mitochondrial respiration in rat tissues. This research provides insights into the potential side effects that structurally related compounds might have, emphasizing the importance of thorough toxicological evaluation of BrIMPY. The related compound was found to decrease the activity of complex I in the mitochondrial electron transport chain of heart, diaphragm, and psoas major muscles, suggesting it could accelerate age-related decline in mitochondrial function2. While this does not directly pertain to BrIMPY, it underscores the need for comprehensive studies on the safety and biological effects of such compounds.

Future Directions
  • Optimization of Imaging Properties: Future research should focus on optimizing the pharmacokinetic properties of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine for improved brain penetration, clearance, and signal-to-noise ratio in PET and SPECT imaging [].

  • Therapeutic Development: While its current application focuses on imaging, exploring the potential of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and its derivatives as therapeutic agents for AD is promising []. This could involve investigating their ability to inhibit Aβ aggregation, promote plaque clearance, or modulate downstream signaling pathways involved in AD pathogenesis.

Mechanism of Action

BrIMPY operates as a radioiodinated tracer that selectively labels Aβ plaques in the brain. The mechanism involves the no-carrier-added radioiodination of BrIMPY through an iododestannylation reaction from its corresponding trimethyltin derivative. This process allows for the creation of isotopes such as [125I]4b and [124I]4b, which can be used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The binding experiments in vitro, along with biodistribution studies, autoradiography, and in vivo stability studies, have demonstrated that BrIMPY has the necessary properties for effective imaging of Aβ plaques. The uptake pattern of BrIMPY in the brain tissue of an APP/PS1 mouse model, which simulates AD, showed a strong correlation with Aβ plaque pathology, as confirmed by ex vivo immunohistochemistry1.

Properties

CAS Number

118000-66-1

Product Name

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

IUPAC Name

2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Molecular Formula

C13H8BrIN2

Molecular Weight

399.02 g/mol

InChI

InChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H

InChI Key

DOUYIPIXURZQRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br

Synonyms

2-(4-BROMOPHENYL)-6-IODOIMIDAZO(1 2-A)P&

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.